

An In-depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dibromoanthracene-9,10-dione

Cat. No.: B1590843

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **2,3-Dibromoanthracene-9,10-dione**, also known as 2,3-dibromoanthraquinone. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Structure and Properties

2,3-Dibromoanthracene-9,10-dione is a halogenated aromatic compound belonging to the anthraquinone family. The core structure consists of an anthracene ring system with two ketone groups at positions 9 and 10, and two bromine atoms substituted at the 2nd and 3rd positions of one of the benzene rings.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **2,3-Dibromoanthracene-9,10-dione** is presented in the table below. It is important to note that while some experimental data is available, other parameters are predicted based on computational models due to the limited published experimental data for this specific isomer.

Property	Value	Source
Molecular Formula	$C_{14}H_6Br_2O_2$	PubChem[1]
Molecular Weight	366.01 g/mol	PubChem[1]
CAS Number	633-68-1	ChemicalBook[2]
Appearance	Light yellow to brown solid (predicted)	---
Melting Point	278-279 °C	ECHEMI[3]
Boiling Point (Predicted)	491.8 ± 45.0 °C at 760 mmHg	ECHEMI[3]
Solubility	Predicted to be soluble in organic solvents like dichloromethane and hexane.	ECHEMI[3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **2,3-Dibromoanthracene-9,10-dione** is not readily available in the surveyed literature, a general synthetic approach can be inferred from the synthesis of related brominated anthraquinones. A plausible synthetic route could involve the bromination of a suitable anthracene-9,10-dione precursor.

Generalized Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of similar brominated anthraquinone derivatives and should be adapted and optimized for the specific synthesis of the 2,3-isomer.

Materials:

- 2-Amino-3-bromoanthracene-9,10-dione (or a similar precursor)
- Sodium nitrite ($NaNO_2$)
- Hydrobromic acid (HBr)

- Copper(I) bromide (CuBr)
- Suitable organic solvent (e.g., acetonitrile, glacial acetic acid)
- Deionized water

Procedure:

- **Diazotization:** Dissolve the starting amino-anthraquinone precursor in a suitable solvent and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
- **Sandmeyer Reaction:** In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr/HBr mixture.
- **Reaction Monitoring:** Allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.
- **Purification:** Collect the precipitate by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Characterization

The synthesized **2,3-Dibromoanthracene-9,10-dione** should be characterized using standard analytical techniques to confirm its structure and purity.

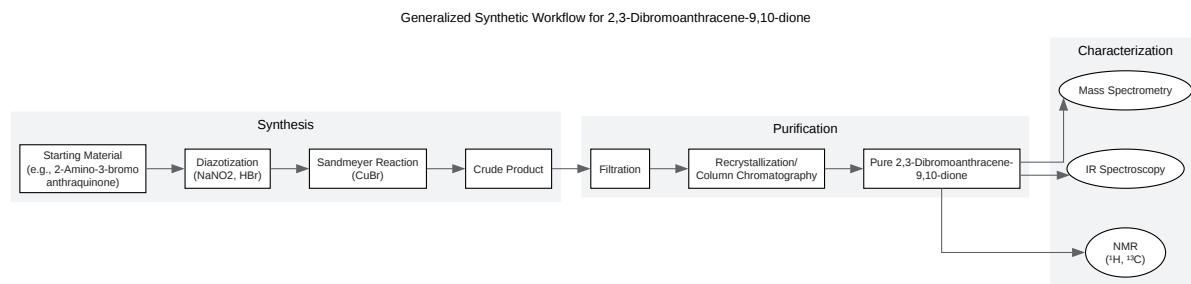
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are crucial for confirming the substitution pattern on the aromatic rings.
- **Infrared (IR) Spectroscopy:** To identify the characteristic functional groups, particularly the carbonyl (C=O) stretching vibrations.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern of the compound.

Due to the lack of published experimental spectra for **2,3-Dibromoanthracene-9,10-dione**, researchers should expect to perform these characterizations *de novo*.

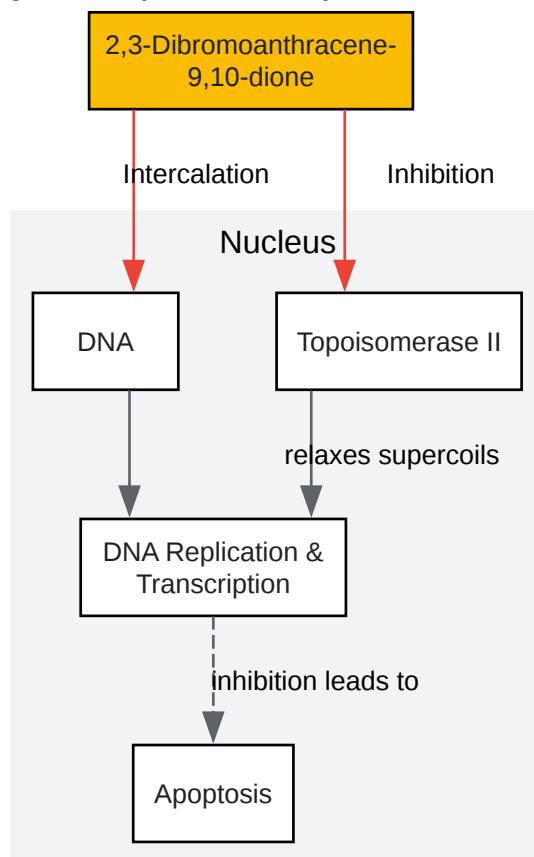
Potential Applications in Drug Development

Anthraquinone derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds for drug discovery.^[4] Their planar structure allows them to intercalate with DNA, and they are known to inhibit key enzymes involved in cellular proliferation.^[4]

While specific biological data for **2,3-Dibromoanthracene-9,10-dione** is scarce, its structural similarity to other biologically active anthraquinones suggests potential for investigation in the following areas:


- **Anticancer Agents:** Many anthraquinone derivatives exhibit cytotoxic activity against various cancer cell lines. The bromine substituents on the 2,3-positions could modulate the electronic properties and steric hindrance of the molecule, potentially influencing its interaction with biological targets like topoisomerase II or DNA.
- **Anti-inflammatory Agents:** Some anthraquinones have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.
- **Antimicrobial Agents:** The anthraquinone scaffold is present in several natural and synthetic antimicrobial compounds.

Further research is required to elucidate the specific biological activities and mechanism of action of **2,3-Dibromoanthracene-9,10-dione**.


Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of **2,3-Dibromoanthracene-9,10-dione**.

Hypothetical Signaling Pathway Inhibition by 2,3-Dibromoanthracene-9,10-dione

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dibromoanthracene-9,10-dione | C14H6Br2O2 | CID 14924112 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dibromoanthraquinone | 633-68-1 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. alfa-chemical.com [alfa-chemical.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590843#chemical-structure-of-2-3-dibromoanthracene-9-10-dione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com